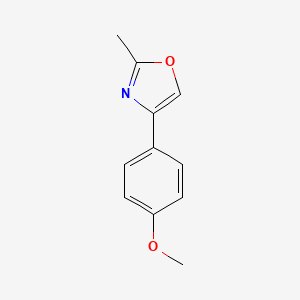

4-(4-Methoxyphenyl)-2-methyloxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C11H11NO2/c1-8-12-11(7-14-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3 |

InChI Key |

LOWKKEORXLJJAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 4 Methoxyphenyl 2 Methyloxazole and Its Derivatives

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation

The construction of the oxazole heterocycle is a cornerstone of synthetic organic chemistry, with several named reactions providing reliable routes to this important structural motif.

One of the most fundamental and enduring methods for oxazole synthesis is the cyclodehydration of α-acylamino ketones, a reaction famously known as the Robinson-Gabriel synthesis. wikipedia.orgpharmaguideline.com This process involves an intramolecular cyclization followed by dehydration to form the aromatic oxazole ring. wikipedia.org The necessary α-acylamino ketone precursor can be prepared through various means, including the Dakin-West reaction. wikipedia.org

The general mechanism involves the acylation of an α-amino ketone. The resulting N-acyl-α-amino ketone then undergoes cyclization, driven by a dehydrating agent, to yield the oxazole. nih.gov Common dehydrating agents include sulfuric acid, phosphorus pentoxide, and polyphosphoric acid. pharmaguideline.com More modern variations employ reagents like trifluoroacetic anhydride (B1165640) or a combination of triphenylphosphine (B44618) and iodine for milder reaction conditions. wikipedia.org

For the specific synthesis of 4-(4-methoxyphenyl)-2-methyloxazole, this would involve the cyclodehydration of N-(1-(4-methoxyphenyl)-2-oxopropyl)acetamide.

Table 1: Cyclodehydrating Agents for Robinson-Gabriel Synthesis

| Dehydrating Agent | Typical Conditions | Reference |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Heating | wikipedia.orgpharmaguideline.com |

| Phosphorus Pentoxide (P₂O₅) | Inert solvent, heat | pharmaguideline.com |

| Polyphosphoric Acid (PPA) | Heating | pharmaguideline.com |

| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent | wikipedia.org |

The Bredereck synthesis offers an alternative route, typically yielding 2,4-disubstituted oxazoles from the reaction of α-haloketones with amides. ijpsonline.com This method is efficient and clean for accessing various oxazole derivatives. ijpsonline.com To synthesize this compound, one would react an α-halo ketone bearing the 4-methoxyphenyl (B3050149) group, such as 2-bromo-1-(4-methoxyphenyl)ethan-1-one, with acetamide.

The Fischer oxazole synthesis is another classical method that constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This dehydration reaction often proceeds under mild conditions. wikipedia.org For the target molecule, the synthesis could potentially involve the reaction of a cyanohydrin derived from 4-methoxybenzaldehyde (B44291) with acetaldehyde, although the classical approach typically uses two aromatic aldehydes. wikipedia.org

A more contemporary and highly versatile method for oxazole synthesis is the cycloisomerization of propargylic amides. nih.govacs.org This reaction can be catalyzed by various agents, including silica (B1680970) gel, Brønsted acids, or metal catalysts like zinc. nih.govacs.orgorganic-chemistry.org

In a typical procedure, a propargylic amide undergoes an intramolecular cyclization to form an oxazoline (B21484) intermediate, which then isomerizes to the stable oxazole ring. acs.org Silica gel provides a mild and practical medium for this transformation, leading to good yields of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. nih.govacs.org

Brønsted acids, such as p-toluenesulfonic acid (PTSA), can efficiently catalyze a one-pot tandem reaction involving the propargylation of an amide with a propargylic alcohol, followed by the cycloisomerization to the oxazole. organic-chemistry.orgnih.gov This approach is notable for its speed and tolerance of various functional groups. organic-chemistry.org Zinc(II) triflate (Zn(OTf)₂) has also been employed as a dual π-acid and σ-acid catalyst in a tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides. acs.org

Table 2: Catalysts for Propargylic Amide Cycloisomerization

| Catalyst | Reaction Type | Key Features | References |

|---|---|---|---|

| Silica Gel (SiO₂) | Mediated Cycloisomerization | Mild conditions, good for various substitutions | nih.govacs.org |

| p-Toluenesulfonic Acid (PTSA) | Brønsted Acid-Catalyzed Tandem | One-pot, rapid, air-tolerant | organic-chemistry.orgnih.gov |

Metal-Catalyzed Coupling Reactions in the Synthesis of Substituted Oxazoles

Metal-catalyzed cross-coupling reactions represent a powerful strategy for constructing substituted oxazoles, either by building the ring with pre-functionalized components or by modifying a pre-formed oxazole core.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govyoutube.com This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govyoutube.com

In the context of this compound synthesis, the Suzuki-Miyaura reaction can be employed in several ways. One approach involves coupling 4-methoxyphenylboronic acid with a 4-halo-2-methyloxazole (e.g., 4-bromo- or 4-chloro-2-methyloxazole). This strategy builds the desired aryl substitution onto a pre-existing oxazole ring. The efficiency of these couplings has been greatly improved by the development of bulky, electron-rich phosphine (B1218219) ligands. nih.gov The reaction is valued for its mild conditions and high functional group tolerance. nih.govnih.gov

Table 3: Key Components of a Suzuki-Miyaura Reaction for Oxazole Synthesis

| Component | Example for Synthesizing this compound | Role in Reaction |

|---|---|---|

| Aryl Halide | 4-Bromo-2-methyloxazole | Electrophilic partner |

| Organoboron Reagent | 4-Methoxyphenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the cross-coupling cycle |

| Ligand | RuPhos, SPhos, PPh₃ | Stabilizes and activates the Pd catalyst |

| Base | K₂CO₃, K₃PO₄ | Promotes transmetalation |

| Solvent | Toluene/Water, Dioxane | Solubilizes reactants |

This methodology has been successfully applied to generate various biaryl and heteroaryl-aryl structures, making it a robust choice for synthesizing the target compound. nih.govacs.org

Direct C-H arylation has emerged as an atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. beilstein-journals.orgorganic-chemistry.org This method involves the direct coupling of an aromatic C-H bond with an aryl halide.

For the synthesis of this compound, this strategy would involve the direct arylation of the C4-H bond of 2-methyloxazole (B1590312) with a 4-methoxyphenyl halide, such as 4-iodoanisole (B42571) or 4-bromoanisole. Palladium-based catalysts are commonly used for this transformation, often in conjunction with a copper co-catalyst. beilstein-journals.orgresearchgate.net The regioselectivity of the arylation can be controlled, with methods developed for selective functionalization at the C2, C4, or C5 positions of the oxazole ring. organic-chemistry.org

Recent advances have led to the development of highly efficient catalytic systems, including N-heterocyclic carbene (NHC)-palladium complexes, which can catalyze the direct arylation of oxazoles even with less reactive aryl chlorides. researchgate.netacs.org

Copper-Catalyzed and Other Transition Metal-Mediated Syntheses

Transition metal catalysis is a cornerstone in the synthesis of highly substituted oxazole rings, offering efficient and selective routes. Copper and palladium catalysts are particularly prominent in forging the core structure and introducing aryl substituents, such as the 4-methoxyphenyl group.

Copper(II) triflate (Cu(OTf)₂) has been effectively used as a catalyst for coupling α-diazoketones with amides to yield 2,4-disubstituted oxazoles. organic-chemistry.org This method's versatility has been demonstrated in the synthesis of analogues of naturally occurring oxazoles. organic-chemistry.org Another copper-catalyzed approach involves the oxidative cyclization of enamides. This reaction can be mediated by reagents like (diacetoxyiodo)benzene (B116549) in the presence of a catalytic amount of copper(II) triflate, proceeding under mild conditions with short reaction times. jetir.org A plausible mechanism suggests that the copper(II) catalyst facilitates a single-electron transfer from the enamide, initiating a cyclization cascade that ultimately forms the oxazole ring. jetir.org Furthermore, reusable catalysts, such as copper(II) complexes immobilized on magnetic nanoparticles, have been developed for the condensation of benzamides with α-bromoacetophenones, representing an eco-friendly option. jsynthchem.com

Palladium-catalyzed cross-coupling reactions are instrumental for direct C-H arylation, allowing for the introduction of aryl groups onto the oxazole core. For instance, the direct arylation of 4-aryl/alkyl oxazoles with aryl bromides can be achieved using a palladium catalyst in conjunction with a copper co-catalyst (Pd/Cu). ijpsonline.comtandfonline.com This strategy is crucial for synthesizing derivatives like this compound. The Sonogashira coupling, a palladium-catalyzed reaction, is another powerful tool used to introduce alkynyl substituents, which can be further modified. This has been applied to create 2-methyl-4-arylethynyloxazole derivatives from a 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole intermediate. researchgate.net

| Catalyst System | Reactants | Product Type | Key Features |

| Cu(OTf)₂ | α-Diazoketones, Amides | 2,4-Disubstituted oxazoles | Versatile for synthesizing natural product analogues. organic-chemistry.org |

| Cu(OTf)₂ / PhI(OAc)₂ | Enamides | Substituted oxazoles | Mild conditions, short reaction times. jetir.org |

| Fe₃O₄@SiO₂-Bipyridine-CuCl₂ | Benzamides, α-Bromoacetophenones | 2,4-Disubstituted oxazoles | Reusable, eco-friendly nanocatalyst. jsynthchem.com |

| Pd/Cu | 4-Substituted oxazoles, Aryl bromides | 2,4,5-Trisubstituted oxazoles | Enables direct C-H arylation. ijpsonline.comtandfonline.com |

| Palladium / Bu₄NF | 2-Methyl-4-[(trimethylsilyl)ethynyl]oxazole, Aryl iodides | 2-Methyl-4-arylethynyloxazoles | Modified Sonogashira coupling for alkynyl introduction. researchgate.net |

Multicomponent Reactions (MCRs) for Diversified Oxazole Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. bas.bg This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity, making it well-suited for creating libraries of substituted oxazoles.

The van Leusen oxazole synthesis is a classic MCR that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. In a one-pot process, TosMIC reacts with an aldehyde (such as 4-methoxybenzaldehyde) and a base to form the oxazole ring. organic-chemistry.org This method has been improved by using ionic liquids as a recyclable solvent, enhancing its green credentials. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is another powerful MCR, though it does not directly produce oxazoles. It typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. bas.bg These Ugi products, however, are versatile intermediates that can be subsequently cyclized to various heterocycles, including oxazoles, through post-condensation modifications. This two-step sequence allows for the construction of highly diverse oxazole derivatives by varying each of the four initial components.

A significant MCR for generating trisubstituted oxazoles involves a one-pot oxazole synthesis/Suzuki-Miyaura coupling sequence. This reaction uses a carboxylic acid, an amino acid, and a dehydrating agent, followed by a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to install an aryl substituent. ijpsonline.com This method provides a convergent route to complex oxazoles with excellent yields. ijpsonline.com

| MCR Type | Key Reactants | Intermediate/Product | Significance |

| van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 4,5-Disubstituted oxazoles | Direct formation of the oxazole ring; can be performed in green solvents. organic-chemistry.org |

| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides | Generates versatile intermediates for subsequent oxazole synthesis. bas.bg |

| One-pot Oxazole Synthesis/Suzuki-Miyaura Coupling | Carboxylic Acid, Amino Acid, Boronic Acid | 2,4,5-Trisubstituted oxazoles | Convergent synthesis with high diversity and excellent yields. ijpsonline.com |

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of oxazole derivatives to minimize environmental impact. ijpsonline.com These approaches focus on reducing the use of hazardous substances, improving energy efficiency, and employing renewable resources and catalysts. ijpsonline.comresearchgate.net

Microwave-assisted synthesis has emerged as a key green technology, significantly reducing reaction times and often increasing product yields compared to conventional heating methods. nih.gov For example, the reaction of para-substituted 2-bromoacetophenone (B140003) with urea (B33335) to form 2,4-disubstituted oxazoles can be completed in minutes under microwave irradiation. tandfonline.com Similarly, ultrasound irradiation provides another energy-efficient method, promoting reactions through acoustic cavitation, which leads to shorter reaction times and high yields under mild conditions. ijpsonline.com

The use of environmentally benign solvents is another pillar of green oxazole synthesis. Water has been successfully used as a medium for direct arylation reactions to produce 2,5-disubstituted oxazoles. tandfonline.com Ionic liquids and deep-eutectic solvents are also employed as greener alternatives to volatile organic compounds, often allowing for catalyst recycling and reuse. ijpsonline.com

Catalysis is central to many green synthetic routes. The development of reusable catalysts, such as the aforementioned magnetic nanoparticle-supported copper catalyst, minimizes waste and cost. jsynthchem.com Electrochemical synthesis represents a cutting-edge green method that avoids the need for chemical oxidants. A direct electrochemical phosphine-mediated cycloaddition of carboxylic acids and isocyanides has been developed to produce oxazoles in a sustainable, transition-metal-free catalytic system. rsc.org

| Green Chemistry Technique | Example Application in Oxazole Synthesis | Advantages |

| Microwave Irradiation | Reaction of 2-bromoacetophenone and urea. tandfonline.com | Reduced reaction time, high yields, energy efficiency. nih.gov |

| Ultrasound Irradiation | Synthesis of 2-phenyloxazoline from benzonitrile (B105546) and 2-aminoethanol with InCl₃. ijpsonline.com | Short reaction times, mild conditions, high yields. ijpsonline.com |

| Green Solvents (e.g., Water) | Direct arylation for 2,5-disubstituted oxazoles. tandfonline.com | Reduced toxicity and environmental impact. |

| Reusable Catalysts | Fe₃O₄@SiO₂-Bipyridine-CuCl₂ in condensation reactions. jsynthchem.com | Minimized waste, catalyst can be recovered and reused. jsynthchem.com |

| Electrochemical Synthesis | Phosphine-mediated deoxygenative [3+2] cycloaddition. rsc.org | Avoids transition metals and toxic oxidants; sustainable. rsc.org |

Stereoselective Synthesis of this compound Analogues

While this compound itself is an achiral molecule, the stereoselective synthesis of its analogues containing one or more chiral centers is of significant interest for developing compounds with specific three-dimensional structures. These synthetic strategies typically involve the use of chiral starting materials or asymmetric catalysis to control the stereochemical outcome.

A common approach is to utilize chiral building blocks, such as α-amino acids, which possess a defined stereocenter. The cyclization of N-acylated chiral amino acids or their derivatives can lead to the formation of chiral oxazolines, which can then be oxidized to the corresponding oxazoles while potentially retaining the stereochemical integrity of adjacent chiral centers.

Asymmetric catalysis offers a more sophisticated route to introduce chirality. Although specific examples for this compound analogues are not extensively detailed in the provided results, the principles can be inferred from related transformations. For instance, transition metal-catalyzed reactions, such as asymmetric hydrogenations or cyclization reactions employing chiral ligands, can create stereocenters on substituents attached to the oxazole ring. The stereoselective total synthesis of complex natural products containing oxazole moieties, such as phthoxazolin (B143886) A, showcases advanced strategies that could be adapted for this purpose. tandfonline.com These syntheses often involve multiple stereocontrolled steps to construct chiral side chains before or after the formation of the heterocyclic core.

The development of chemo- and stereoselective methods to transform oxazole-derived intermediates is also crucial. For example, a multicomponent reaction producing oxazole-derived isothiosemicarbazones was shown to undergo a chemo- and stereoselective ring-opening and recyclization to furnish highly functionalized thiazolines, demonstrating that stereocontrol can be achieved in transformations of oxazole-containing scaffolds. researchgate.net

| Synthetic Strategy | Description | Potential Outcome for Analogues |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids. | Synthesis of oxazole analogues with chiral substituents at various positions. |

| Asymmetric Catalysis | Employment of a chiral catalyst (e.g., transition metal with a chiral ligand) to induce stereoselectivity. | Enantioselective or diastereoselective formation of chiral centers on the molecule. |

| Diastereoselective Reactions | Substrate-controlled reactions where an existing stereocenter directs the formation of a new one. | Synthesis of specific diastereomers of complex oxazole-containing molecules. |

Iii. Mechanistic Organic Reactions and Reactivity of 4 4 Methoxyphenyl 2 Methyloxazole

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring System

The oxazole ring is considered an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents and the inherent electronic distribution within the ring. In the case of 4-(4-methoxyphenyl)-2-methyloxazole, the primary positions for electrophilic attack are the C-5 position of the oxazole ring and the activated phenyl ring.

The oxazole ring has a distinct electronic landscape. The nitrogen atom acts as a pyridine-type nitrogen, withdrawing electron density through inductive effects, while the oxygen atom donates electron density through resonance. Theoretical and experimental studies on substituted oxazoles indicate that the C-5 position is the most electron-rich and thus the most favorable site for electrophilic attack. The C-4 position is the next most likely, while the C-2 position is generally deactivated due to its position between two heteroatoms. For this compound, electrophilic substitution is strongly directed to the C-5 position, assuming the conditions are controlled to favor reaction on the oxazole ring over the phenyl ring.

The 4-(4-methoxyphenyl) group at the C-4 position and the methyl group at the C-2 position play crucial roles in modulating the ring's reactivity.

2-Methyl Group: This group is a weak electron-donating group, which slightly increases the electron density of the oxazole ring, making it more susceptible to electrophilic attack than an unsubstituted oxazole.

4-(4-Methoxyphenyl) Group: This substituent has a more complex influence. The phenyl ring itself can undergo electrophilic substitution. The methoxy (B1213986) group (-OCH₃) on the para position of this phenyl ring is a strong activating group, directing electrophilic attack to the ortho positions (relative to the methoxy group) on the phenyl ring. youtube.com Therefore, a competition exists between electrophilic substitution on the oxazole's C-5 position and substitution on the activated phenyl ring. youtube.comyoutube.com The reaction outcome often depends on the specific electrophile and reaction conditions. Steric hindrance can also play a role, potentially favoring attack at the less hindered C-5 position of the oxazole over the ortho positions of the phenyl ring. youtube.com

Nucleophilic Substitution Reactions at the Oxazole Core (e.g., C-2 Methyl Group)

Direct nucleophilic substitution on an unsubstituted oxazole ring is generally difficult due to its electron-rich nature. However, substitution can be achieved if a good leaving group is present.

For this compound, the C-2 methyl group is not a leaving group and is generally unreactive toward nucleophiles. However, its protons are weakly acidic and can be removed by a strong base. This allows for functionalization, for example, via lithiation followed by reaction with an electrophile.

More commonly, nucleophilic substitution is observed at positions bearing a leaving group, such as a halogen. While data specific to this compound is limited, studies on other halogenated azoles demonstrate that nucleophilic displacement of a halide is a viable reaction pathway. rsc.orgresearchgate.net For instance, if the C-2 methyl group were to be halogenated (e.g., to a bromomethyl group), it would become an excellent site for Sₙ2 reactions with various nucleophiles. nih.gov Similarly, the introduction of a halogen at the C-2 position of the oxazole ring would render that position susceptible to nucleophilic attack, displacing the halide. rsc.org

Cycloaddition Reactions Involving the Oxazole Ring

Oxazoles can function as azadienes in cycloaddition reactions, a property that has been harnessed for the synthesis of other heterocyclic systems like pyridines and furans. arkat-usa.org This reactivity is a key feature of the oxazole core.

The oxazole ring can participate as the diene component in [4+2] Diels-Alder reactions with electron-deficient dienophiles. libretexts.orgnih.gov The initial cycloaddition forms a bicyclic adduct which is often unstable. This intermediate can then undergo a retro-Diels-Alder reaction, typically involving the extrusion of a stable small molecule like a nitrile, to yield a new ring system. For example, reaction with an alkyne dienophile can lead to the formation of a furan. arkat-usa.org

While many oxazoles react with dienophiles, some reactions follow an "abnormal" pathway. A study involving 5-(p-methoxyphenyl)-2-methyloxazole (a structural isomer of the title compound) and diethyl azodicarboxylate (DEAD) did not yield a typical Diels-Alder adduct. Instead, it resulted in a formal [3+2] cycloadduct through a ring-opening mechanism. oup.com This highlights that the reaction pathway is sensitive to the specific substitution pattern and the nature of the dienophile.

Table 1: Reaction of 5-(p-Methoxyphenyl)-2-methyloxazole with DEAD oup.com

| Reactant 1 | Reactant 2 (Dienophile) | Solvent | Product Type | Yield |

|---|---|---|---|---|

| 5-(p-Methoxyphenyl)-2-methyloxazole | Diethyl Azodicarboxylate (DEAD) | MeCN | 1,2,4-Triazol-3-ine Derivative | High |

Oxazoles can also be synthesized via [3+2] cycloaddition reactions, which provides insight into their potential reactivity in the reverse direction or in similar cycloaddition processes. rsc.orgrsc.org These reactions typically involve the combination of a 1,3-dipole with a dipolarophile. For instance, photolysis-induced reactions of diazo compounds with nitriles can generate oxazoles through a [3+2] cycloaddition mechanism. thieme-connect.comnih.gov This suggests that the oxazole ring system is stable within this type of pericyclic reaction framework.

In reactions where the oxazole itself is a reactant, it can engage with certain dienophiles in what is formally a [3+2] cycloaddition. This was observed in the reaction of 5-alkoxyoxazoles with tetracyanoethylene (B109619) (TCNE), which proceeded through ring opening to give a [3+2] cycloadduct rather than a Diels-Alder product. oup.com Similarly, the reaction with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) also yields a 1,2,4-triazoline derivative via a formal [3+2] cycloaddition. oup.com

Compound Index

Lithiation Reactions and Subsequent Functionalization

The lithiation of 2-methyloxazoles, including this compound, is a powerful strategy for carbon-carbon bond formation. The reaction typically involves the use of strong organolithium bases, such as alkyllithiums (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA). Deprotonation can occur at two primary sites: the C5 position of the oxazole ring or the 2-methyl group. nih.gov

The reaction site is highly dependent on the reaction conditions. The use of alkyllithium and hindered lithium amide bases often leads to a competitive process, resulting in a mixture of the 5-lithiooxazole and the 2-(lithiomethyl)oxazole isomers. nih.gov The C5 proton is generally considered to be kinetically more acidic, leading to the rapid formation of the 5-lithio species as the kinetic product. However, the 2-(lithiomethyl)oxazole anion is thermodynamically more stable.

Researchers have developed methods to control the selectivity of this reaction. It has been demonstrated that the kinetically formed 5-lithiooxazole can be isomerized to its more stable 2-(lithiomethyl) counterpart. nih.gov The addition of diethylamine, a suitable proton source, can mediate the equilibration between the two lithiated species, favoring the formation of the desired 2-(lithiomethyl)oxazole. nih.gov This selective lithiation strategy opens a pathway for introducing a wide variety of functional groups at the 2-methyl position by quenching the lithiated intermediate with different electrophiles.

Once the desired lithiated species is formed, it can be treated with an array of electrophiles to install new functionalities. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide provides the corresponding carboxylic acid, and reaction with alkyl halides can introduce longer alkyl chains. This versatility makes lithiation a cornerstone for the synthetic elaboration of the this compound core structure.

Table 1: Lithiation and Functionalization of 2-Methyl-4-Aryloxazole Derivatives

| Base/Additive | Position of Lithiation | Electrophile (E+) | Functionalized Product | Reference |

| n-BuLi / LDA | C5 (Kinetic) or C2-CH₂⁻ (Thermodynamic) | Aldehydes/Ketones (R₂C=O) | 5-C(OH)R₂ or 2-CH₂C(OH)R₂ | nih.gov |

| n-BuLi / Diethylamine | C2-CH₂⁻ (Selective) | Alkyl Halides (R-X) | 2-CH₂-R | nih.gov |

| n-BuLi | C4 (from 4-bromo precursor) | Methanol | 4-Deuterio-5-methyl-2-phenyloxazole | researchgate.net |

| n-BuLi / Diethylamine | C2-CH₂⁻ (Selective) | Carbon Dioxide (CO₂) | 2-CH₂COOH | nih.gov |

Oxidative Dehydrogenation Processes for Oxazole Aromatization

The synthesis of this compound can be achieved through the oxidative aromatization of its corresponding 4,5-dihydrooxazole (oxazoline) precursor, 4,5-dihydro-4-(4-methoxyphenyl)-2-methyloxazole. This dehydrogenation step is crucial for creating the fully aromatic oxazole ring and is accomplished using a variety of oxidizing agents and reaction conditions.

Several methods have been developed for the oxidation of oxazolines to oxazoles. acs.org A common approach involves the use of copper(II) bromide and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org Another established method utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), though this can sometimes lead to brominated intermediates that require a subsequent removal step. acs.org

More recent and efficient protocols have emerged. One such method employs a mixture of copper(I) and copper(II) salts in a modification of the Kharasch-Sosnovsky reaction, which smoothly oxidizes 2-alkyl-substituted oxazolines to their corresponding oxazoles. acs.org This system is effective in promoting the oxidation of the intermediate radical species.

Furthermore, manganese(IV) dioxide (MnO₂) has proven to be a highly effective reagent for this transformation, particularly for aryl-substituted oxazolines. rsc.org In a notable application, a continuous flow system was developed where a solution of the oxazoline (B21484) is passed through a packed bed of commercial MnO₂ at an elevated temperature (e.g., 60 °C). This method allows for smooth oxidative aromatization with good yields and simplifies purification, as the solid-supported reagent is easily separated from the product stream. rsc.org An alternative approach involves an iodine-catalyzed dehydrogenation using tert-butyl hydroperoxide (TBHP) as the oxidant, where the reaction can be selectively directed to produce either the oxazoline or the fully aromatized oxazole by tuning the base used. nih.gov These diverse methods provide a robust toolkit for the synthesis of this compound from its oxazoline precursor.

Table 2: Methods for Oxidative Dehydrogenation of Oxazolines to Oxazoles

| Reagent System | Conditions | Substrate Scope | Typical Yield | Reference |

| MnO₂ (Manganese Dioxide) | Flow reactor, 60 °C | Aryl-substituted oxazolines | 50-79% | rsc.org |

| Cu(I)/Cu(II) salts (Kharasch-Sosnovsky) | Acetonitrile, reflux | 2-Alkyl-substituted oxazolines | >60% | acs.org |

| I₂ / TBHP / Base | Dichloroethane, 80 °C | From β-acylamino ketones | Good to Excellent | nih.gov |

| Bromotrichloromethane / DBU | Dichloromethane, 0 °C to RT | C5-unsubstituted oxazolines | Good to Excellent | organic-chemistry.org |

| NBS / AIBN | CCl₄, reflux | 2-Aryl-2-oxazolines | ~50% (of bromo-oxazole) | acs.org |

Iv. Advanced Spectroscopic and Structural Elucidation of 4 4 Methoxyphenyl 2 Methyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations in ¹H and ¹³C NMR spectra, an unambiguous assignment of the structure of 4-(4-Methoxyphenyl)-2-methyloxazole can be achieved.

The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. For this compound, the spectrum is expected to show distinct signals for the methoxy-phenyl protons, the oxazole (B20620) ring proton, and the methyl group protons.

The protons of the 4-methoxyphenyl (B3050149) group are anticipated to exhibit a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the electron-donating methoxy (B1213986) group (H3'/H5') would appear upfield compared to the two protons ortho to the oxazole ring (H2'/H6'). The methoxy group itself will present as a sharp singlet, while the methyl group attached to the oxazole ring will also be a singlet. The lone proton on the oxazole ring (H5) is expected to appear as a singlet in the aromatic region.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 (Oxazole) | 7.8 - 8.0 | Singlet (s) | N/A |

| H2', H6' (Aromatic) | 7.7 - 7.9 | Doublet (d) | ~8.8 |

| H3', H5' (Aromatic) | 6.9 - 7.1 | Doublet (d) | ~8.8 |

| -OCH₃ (Methoxy) | ~3.85 | Singlet (s) | N/A |

This data is predictive and based on analysis of analogous compounds.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The spectrum for this compound is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.

The carbons of the oxazole ring are highly characteristic. The C2 carbon, being adjacent to two heteroatoms, is expected to be the most downfield of the ring carbons. The C4 and C5 carbons will appear at distinct positions, with C4 being significantly downfield due to its attachment to the phenyl ring. The carbons of the phenyl ring will show four signals, reflecting the symmetry of the 1,4-substitution. The chemical shifts are influenced by the electron-donating methoxy group and the connection to the oxazole ring. The methyl and methoxy carbons will appear in the upfield region of the spectrum. chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxazole) | 160 - 162 |

| C4 (Oxazole) | 138 - 140 |

| C5 (Oxazole) | 133 - 135 |

| C1' (Aromatic) | 123 - 125 |

| C2', C6' (Aromatic) | 127 - 129 |

| C3', C5' (Aromatic) | 114 - 116 |

| C4' (Aromatic) | 159 - 161 |

| -OCH₃ (Methoxy) | ~55.5 |

This data is predictive and based on analysis of analogous compounds. chemicalbook.comnih.gov

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular framework.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent aromatic protons (H2'/H6' with H3'/H5') in the methoxy-phenyl ring. No other correlations are expected, as the other protons (H5, -OCH₃, -CH₃) are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. The expected correlations are: H5 with C5; H2'/H6' with C2'/C6'; H3'/H5' with C3'/C5'; the methoxy protons with the methoxy carbon; and the methyl protons with the methyl carbon. This allows for the unambiguous assignment of protonated carbons.

Protons of the C2-methyl group to the C2 and C4 carbons of the oxazole ring.

The H5 proton of the oxazole ring to C4 and C2 of the oxazole, and potentially to C1' of the phenyl ring.

The aromatic H2'/H6' protons to the C4 of the oxazole ring, as well as to C4' and C3'/C5' of the phenyl ring.

The methoxy protons to the C4' carbon of the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and the functional groups it contains.

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its two main components.

The methoxy-phenyl moiety is expected to show several distinct bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net The asymmetric and symmetric stretching of the aryl ether C-O-C bond are strong and characteristic, appearing in the 1250 cm⁻¹ and 1030 cm⁻¹ regions, respectively. chemicalbook.comresearchgate.net The spectrum would also feature C=C stretching vibrations from the aromatic ring in the 1610-1450 cm⁻¹ range. researchgate.net

The 2-methyl group would contribute C-H asymmetric and symmetric stretching vibrations in the 2960-2850 cm⁻¹ region and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Predicted IR/Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl/Methoxy C-H | Stretching | 2960 - 2850 |

| Aromatic C=C | Ring Stretching | 1610, 1585, 1500, 1450 |

| Aryl Ether C-O-C | Asymmetric Stretch | ~1250 (Strong in IR) |

This data is predictive and based on analysis of analogous compounds like anisole. researchgate.netresearchgate.net

The oxazole ring itself gives rise to a series of characteristic vibrations. The C=N stretching vibration is a key marker and is typically observed in the 1680-1615 cm⁻¹ region. rjpbcs.com The C=C stretching of the oxazole ring often appears near 1580 cm⁻¹. Other important vibrations include the ring breathing mode and various C-H in-plane and out-of-plane bending vibrations. The stretching of the C-O bond within the heterocyclic ring is also a notable feature, often found in the 1100-1020 cm⁻¹ range. rjpbcs.comnist.gov The specific positions of these bands are sensitive to the nature and position of substituents on the ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry is a critical tool for establishing the elemental composition of a molecule with high precision. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₁H₁₁NO₂. HRMS analysis would be expected to yield an experimental mass that corresponds very closely to the calculated exact mass. The technique provides strong evidence for the molecular formula by measuring the mass of the molecular ion ([M]+ or protonated molecule [M+H]+) with a high degree of accuracy, typically within a few parts per million (ppm). mdpi.commdpi.com

The expected HRMS data for the parent compound is detailed in the table below. An experimental result matching this calculated mass would unequivocally confirm the molecular formula of C₁₁H₁₁NO₂. nih.govnih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ |

| Calculated Monoisotopic Mass | 189.078978594 Da |

| Nominal Mass | 189 Da |

V. Computational Chemistry and Theoretical Investigations of 4 4 Methoxyphenyl 2 Methyloxazole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure of many-body systems. For organic molecules, DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for predicting molecular properties. ajchem-a.comnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, the molecule's geometry is adjusted to find the minimum energy conformation. ajchem-a.com This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenyl-Oxazole System (Example Data) This table is an illustrative example of typical data obtained from DFT calculations and does not represent verified data for 4-(4-Methoxyphenyl)-2-methyloxazole.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-O (oxazole) | 1.367 | O-C-N (oxazole) | 115.2 |

| C=N (oxazole) | 1.298 | C-C-N (oxazole) | 109.5 |

| C-C (inter-ring) | 1.456 | C-C-C (phenyl) | 120.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. irjweb.com In molecules like this compound, the HOMO is typically localized on the electron-rich methoxyphenyl group, while the LUMO may be distributed across the oxazole (B20620) ring. This distribution indicates the potential for intramolecular charge transfer upon electronic excitation. researchgate.net

Table 2: Example Frontier Orbital Data (Illustrative) This table demonstrates typical values from FMO analysis and is not specific to this compound.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.29 |

| E(LUMO) | -1.81 |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It helps predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the methoxy (B1213986) group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms would exhibit positive potential. nih.gov

Ab Initio Calculations for Electronic and Vibrational Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. arxiv.org These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational cost than DFT.

These calculations are used to determine electronic properties and to predict vibrational (infrared and Raman) spectra. Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For complex molecules, this theoretical insight is invaluable for interpreting spectral data. Studies on related heterocyclic systems have successfully used these methods to analyze vibrational frequencies and electronic transitions. nih.gov

Quantum Chemical Descriptors and Reactivity Analysis

From the HOMO and LUMO energies derived from DFT or ab initio calculations, a range of global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and stability. irjweb.com

Based on Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated by the energies of the HOMO and LUMO, respectively (I ≈ -E(HOMO); A ≈ -E(LUMO)). From these values, several key descriptors are derived:

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). irjweb.com

These descriptors are crucial for predicting how a molecule will behave in a chemical reaction and for comparing the reactivity of different compounds.

Table 3: Illustrative Quantum Chemical Descriptors (Example Data) This table provides an example of calculated reactivity descriptors based on typical FMO energies and is not verified data for the target compound.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | 6.29 |

| Electron Affinity (A) | -E(LUMO) | 1.81 |

| Electronegativity (χ) | (I + A) / 2 | 4.05 |

| Chemical Hardness (η) | (I - A) / 2 | 2.24 |

| Chemical Softness (S) | 1 / η | 0.45 |

Fukui Functions for Local Reactivity Prediction

Fukui functions are a central concept within Density Functional Theory (DFT) used to predict and rationalize the regioselectivity of chemical reactions. komorowski.edu.pl They quantify the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack. researchgate.net

The reactivity of the oxazole ring is well-documented, with theoretical studies indicating distinct sites for different types of reactions. komorowski.edu.plnih.gov For an electrophilic attack (reaction with an electron-deficient species), the site with the highest value of the Fukui function f- is favored. Conversely, for a nucleophilic attack (reaction with an electron-rich species), the site with the highest f+ value is the most reactive. For radical attacks, the f0 function is considered.

In the case of the parent oxazole molecule, computational studies have shown that the C5 position is the most susceptible to electrophilic attack, while the C2 position is the primary target for nucleophiles. komorowski.edu.plnih.gov Applying these principles to this compound, we can predict the local reactivity of the heterocyclic core. The substitution pattern—a methyl group at C2 and a methoxyphenyl group at C4—will modulate this inherent reactivity, but the fundamental preferences of the oxazole ring generally hold.

The table below outlines the predicted reactivity sites on the oxazole ring of this compound based on generalized Fukui function analysis of the oxazole nucleus.

Table 1: Predicted Local Reactivity Sites in this compound via Fukui Functions

| Atomic Site (in Oxazole Ring) | Predicted Susceptibility to Electrophilic Attack (f⁻) | Predicted Susceptibility to Nucleophilic Attack (f⁺) | Rationale |

| C2 | Low | High | The C2 position in oxazoles is electron-deficient and the primary site for nucleophilic attack. komorowski.edu.pl |

| N3 | Moderate | Low | The nitrogen atom's lone pair can be involved in electrophilic coordination, but ring carbons are often more reactive in substitution reactions. |

| C4 | Moderate | Low | While substituted, this carbon is generally less reactive towards electrophiles than C5. |

| C5 | High | Low | The C5 position is the most electron-rich carbon in the oxazole ring, making it the preferential site for electrophilic substitution. researchgate.netnih.gov |

| O1 | Low | Low | The oxygen atom is highly electronegative and its electrons are less available for electrophilic attack compared to ring carbons. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties, which can be quantified by molecular descriptors. sbq.org.br

For a series of oxazole derivatives, including analogs of this compound, a QSAR model could be developed to predict a specific biological activity, such as antifungal, anticancer, or anti-inflammatory effects. irjweb.com The process involves:

Data Set Generation : Synthesizing and testing a series of related oxazole compounds to obtain their biological activity values (e.g., IC₅₀).

Descriptor Calculation : Calculating various molecular descriptors for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. researchgate.net

Model Development : Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to create an equation that links the descriptors to the biological activity. researchgate.netresearchgate.net

Model Validation : Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation techniques. sbq.org.br

A hypothetical QSAR study on a series of 4-phenyl-2-methyloxazole derivatives might investigate how substituents on the phenyl ring affect a particular biological activity.

Table 2: Hypothetical Data for a QSAR Study of Oxazole Derivatives

| Compound | R-Group (at para-position of phenyl ring) | LogP (Hydrophobicity) | Electronic Parameter (Hammett's σ) | Biological Activity (IC₅₀, µM) |

| 1 | -OCH₃ (Methoxyphenyl) | 3.1 | -0.27 | 15.5 |

| 2 | -H | 2.8 | 0.00 | 25.0 |

| 3 | -Cl | 3.5 | 0.23 | 10.2 |

| 4 | -NO₂ | 2.9 | 0.78 | 5.8 |

| 5 | -CH₃ | 3.3 | -0.17 | 18.1 |

This data is illustrative. A valid QSAR model would require a larger and more diverse set of compounds and descriptors.

Such a model could reveal, for instance, that electron-withdrawing groups at the para-position and higher hydrophobicity enhance the desired activity, guiding the synthesis of more potent future derivatives. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions (Mechanistic)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. scispace.com This method is crucial for understanding the mechanistic basis of a compound's biological activity at the molecular level. It helps visualize how the ligand fits into the active site of a receptor and identifies the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. ajchem-a.comscielo.br

In a typical docking simulation for this compound, the process would involve:

Obtaining the 3D crystal structure of a relevant protein target from a database like the Protein Data Bank (PDB).

Preparing the ligand structure by optimizing its geometry and assigning partial charges.

Using a docking algorithm (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the protein's binding site. fip.org

Scoring the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Analyzing the best-scoring pose to identify specific amino acid residues that interact with different parts of the ligand. dergipark.org.tr

For example, if this compound were docked into the active site of a hypothetical kinase, the interactions might be characterized as shown in the table below.

Table 3: Potential Ligand-Target Interactions from a Molecular Docking Simulation

| Part of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction | Significance |

| Methoxyphenyl Ring | Leucine, Valine, Phenylalanine | Hydrophobic / π-π Stacking | Anchors the ligand in a hydrophobic pocket of the active site. |

| Methoxy Group Oxygen | Asparagine, Glutamine | Hydrogen Bond Acceptor | Provides specificity and directional bonding. |

| Oxazole Ring (Nitrogen) | Threonine, Serine | Hydrogen Bond Acceptor | Can form a key hydrogen bond that orients the core of the molecule. |

| Oxazole Ring (Oxygen) | Backbone NH of an amino acid | Hydrogen Bond Acceptor | Another potential point for hydrogen bonding to secure the ligand. |

| 2-Methyl Group | Alanine, Isoleucine | Hydrophobic Interaction | Contributes to binding affinity by fitting into a small non-polar sub-pocket. |

This detailed interaction map is invaluable for lead optimization, as it suggests specific modifications to the ligand's structure that could enhance binding affinity and, consequently, biological potency. scispace.com

Vi. Exploration of Biological Activities and Mechanistic Insights

Anticancer and Antiproliferative Activities of 4-(4-Methoxyphenyl)-2-methyloxazole Derivatives

Derivatives of this compound have emerged as a significant area of interest in cancer research. Their multifaceted mechanisms of action, targeting fundamental cellular processes, underscore their potential as therapeutic candidates.

The cytotoxic effects of this compound derivatives have been evaluated against a variety of human cancer cell lines. Research has shown that these compounds can exhibit potent antiproliferative activity. For instance, a related compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), has demonstrated significant cytotoxicity with IC50 values in the nanomolar range against several tumor cell lines. utep.edu

Another study on pyrazolo[3,4-b]pyridine derivatives, which incorporate a 4-methoxyphenyl (B3050149) group, also revealed notable cytotoxic effects. For example, compound 14g in the study showed an IC50 of 4.66 µM against the MCF7 breast cancer cell line and 1.98 µM against the HCT-116 colon cancer cell line. nih.gov Similarly, compound 9a from the same study displayed an IC50 of 2.59 µM against HeLa cervical cancer cells. nih.gov These findings highlight the potential of the 4-methoxyphenyl moiety in conjunction with various heterocyclic cores to induce cancer cell death.

Table 1: In Vitro Cytotoxicity of 4-(4-Methoxyphenyl) Group-Containing Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Various tumor cell lines | Nanomolar range |

| Pyrazolo[3,4-b]pyridine derivative 14g | MCF7 (Breast) | 4.66 |

| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 (Colon) | 1.98 |

A key mechanism through which some 4-(4-methoxyphenyl)-oxazole derivatives exert their anticancer effects is by targeting the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape. These compounds can act as tubulin polymerization inhibitors. nih.gov

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin (B1242451) analog, is a known tubulin inhibitor. utep.edu By binding to tubulin, these derivatives can disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent cell death. The ability of these compounds to interfere with microtubule formation makes them a significant class of cytotoxic agents for cancer treatment.

Disruption of the cell cycle is a hallmark of many effective anticancer agents. Derivatives containing the 4-(4-methoxyphenyl)-oxazole scaffold have been shown to induce cell cycle arrest, particularly at the G2/M checkpoint. nih.govnih.govnih.govfrontiersin.orgmdpi.com This phase is a critical control point that ensures the proper execution of mitosis.

For example, a pyrazolo[3,4-b]pyridine derivative with a 4-methoxyphenyl group, compound 14g , was found to cause cell cycle arrest in the G2/M phase in MCF7 breast cancer cells. nih.gov This arrest prevents the cell from entering mitosis, ultimately leading to a halt in proliferation. The induction of G2/M arrest is often a direct consequence of tubulin polymerization inhibition, which activates the spindle assembly checkpoint.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many 4-(4-methoxyphenyl)-oxazole derivatives have been found to induce apoptosis in cancer cells. This can occur through various signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The mitochondrial pathway of apoptosis is a major route for caspase activation and is regulated by the Bcl-2 family of proteins. nih.gov Studies on related compounds have shown the ability to trigger this pathway. For instance, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) was found to induce apoptosis in HeLa cells primarily through the extrinsic pathway, involving the upregulation of death receptors like DR5 and FAS. nih.gov Other research on pyrazolo[3,4-b]pyridine derivatives has also demonstrated the induction of both early and late apoptosis in cancer cells. nih.gov Furthermore, some thiazole (B1198619) derivatives have been shown to induce apoptosis through mitochondrial pathways, suggesting a similar potential for oxazole (B20620) counterparts. ksbu.edu.tr

The promising in vitro results of 4-(4-methoxyphenyl) derivatives have led to their evaluation in in vivo animal models to assess their antitumor efficacy. A study on (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) in mice inoculated with sarcoma 180 cells demonstrated significant tumor inhibition rates of 30.9% and 48.2% at different doses. utep.edu Moreover, PHT was able to enhance the antitumor response of the conventional chemotherapeutic drug 5-fluorouracil. utep.edu These findings in a syngeneic mouse model, where the tumor and the host are immunologically compatible, suggest the potential of these compounds in a more complex biological system. nih.gov

Antimicrobial Properties of Oxazole Derivatives

In addition to their anticancer properties, oxazole derivatives have also been investigated for their antimicrobial activities. The emergence of multidrug-resistant microbial strains has created an urgent need for new antimicrobial agents, and heterocyclic compounds like oxazoles are a promising source. nih.govnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) |

| Pyrazolo[3,4-b]pyridine derivative 14g |

| Pyrazolo[3,4-b]pyridine derivative 9a |

| (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) |

| 5-fluorouracil |

| Enterococcus faecium |

| Candida albicans |

Antibacterial Activity against Bacterial Strains

While direct studies on the antibacterial properties of this compound are limited, research on related oxazole and methoxyphenyl derivatives provides significant insights into its potential activity. The oxazole ring is a core component in many compounds developed for antibacterial drug discovery. iajps.com

Derivatives of the structurally similar 2-amino-4-(4-methoxyphenyl)-1,3-thiazole have demonstrated notable antibacterial activity against both Escherichia coli and Staphylococcus aureus. researchgate.net Similarly, various synthetic oxazole derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria. iajps.com For instance, certain 4-benzylidene-2-methyl-oxazoline-5-one derivatives have shown efficacy against a range of bacteria, including strains resistant to conventional antibiotics. umz.ac.ir This compound was particularly effective against S. aureus and also showed activity against clinically isolated, resistant strains of P. aeruginosa and Proteus sp. umz.ac.ir

The presence of a methoxyphenyl group is also a common feature in antibacterial compounds. Natural methoxyphenol compounds like eugenol (B1671780) and vanillin (B372448) have demonstrated broad-spectrum antibacterial activity against foodborne pathogens such as S. aureus and E. coli. mdpi.comnih.gov Research on 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide-hydrazone derivatives also indicated activity against Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria. asianpubs.org

The following table summarizes the antibacterial activity of various related compounds, highlighting the potential of the methoxyphenyl-oxazole structure.

| Compound/Derivative | Bacterial Strain(s) | Activity/Observation | Reference(s) |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on nanoparticles | Escherichia coli, Staphylococcus aureus | Displayed desired anti-Escherichia coli and anti-Staphylococcus aureus activity. | researchgate.net |

| 4-Benzylidene-2-methyl-oxazoline-5-one | S. aureus, P. aeruginosa, Proteus sp. | Exhibited both bacteriostatic and bactericidal effects; effective against some resistant strains. | umz.ac.ir |

| 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide-hydrazones | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Screened for antimicrobial activity against these strains. | asianpubs.org |

| Eugenol (a methoxyphenol) | E. coli, S. aureus, P. aeruginosa | Showed broad-spectrum antibacterial activity. | mdpi.comnih.gov |

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans)

Studies on volatile organic compounds (VOCs) from Bacillus species, which include various chemical structures, have shown efficacy in suppressing the growth of postharvest fungal pathogens. nih.gov The search for new antifungal agents is driven by the increasing resistance of fungi like C. albicans to existing treatments. nih.gov

The following table presents findings on the antifungal activity of related compounds.

| Compound/Derivative | Fungal Pathogen(s) | Activity/Observation | Reference(s) |

| 4-Benzylidene-2-methyl-oxazoline-5-one | Candida albicans | Had an antimicrobial effect on the yeast. | umz.ac.ir |

| General Oxazole Derivatives | Aspergillus niger, Aspergillus oryzae | Exhibited interesting and high antifungal activity. | iajps.com |

| Volatile Organic Compounds (from Bacillus sp.) | Fusarium oxysporum, Botryosphaeria sp., Trichoderma atroviride, Colletotrichum gloeosporioides, Penicillium expansum | Suppressed mycelial growth of all targeted pathogens. | nih.gov |

Mechanisms of Antimicrobial Action

The mechanisms through which oxazole-based compounds exert their antimicrobial effects are varied and depend on the specific molecular structure. Generally, antimicrobial agents can act via several pathways, including the inhibition of cell wall synthesis, disruption of cell membrane function, inhibition of nucleic acid or protein synthesis, or interference with metabolic pathways. mcgill.camdpi.com

For many heterocyclic compounds, including those with oxazole or thiazole rings, the mode of action often involves targeting essential cellular processes. For example, some antibacterial agents function by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov The lipophilic nature of certain substituents can enhance antimicrobial activity by facilitating passage through the bacterial cell membrane. mdpi.com

In the case of antifungal action, particularly against C. albicans, some agents work by inhibiting enzymes essential for cell wall integrity, such as β-(1,3)-D-glucan synthase. umz.ac.ir Another common mechanism is the inhibition of ergosterol (B1671047) biosynthesis, which is a critical component of the fungal cell membrane. The ability of a compound to disrupt biofilm formation is also a key antimicrobial mechanism, as biofilms protect microbes from antibiotics and the host immune system. umz.ac.ir For example, 4-benzylidene-2-methyl-oxazoline-5-one has been shown to hinder biofilm formation in S. aureus. umz.ac.ir

Immunomodulatory and Immunosuppressive Effects (In Vitro Models)

The immunomodulatory potential of heterocyclic compounds is an area of growing interest. While direct in vitro immunomodulatory studies on this compound are scarce, research on related 1,2,4-oxadiazole (B8745197) derivatives offers valuable insights.

One study investigated a synthetic 1,2,4-oxadiazole derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, for its effects on murine Bone Marrow-Derived Macrophages (BMDMs). nih.gov The findings revealed that this compound could polarize macrophages towards the M1 phenotype, which is associated with pro-inflammatory and anti-tumor responses. nih.gov This polarization was accompanied by the induction of Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, the compound showed a synergistic effect with lipopolysaccharide (LPS) in promoting M1 polarization, indicating its potential to enhance immune responses in certain contexts. nih.gov

Other studies on sulfated polysaccharides have demonstrated immunomodulatory activity by stimulating lymphocyte proliferation and macrophage phagocytosis in vitro. mdpi.com These compounds were also shown to increase the levels of immunoglobulins (IgG, IgE, IgM) in in vivo models, suggesting a broad-spectrum enhancement of immune function. mdpi.com These findings suggest that the core structure of this compound could potentially interact with immune cells, although specific studies are required to confirm this.

| Compound/Derivative | In Vitro Model | Immunomodulatory Effect | Reference(s) |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | Murine Bone Marrow-Derived Macrophages (BMDMs) | Polarized macrophages to M1 phenotype; induced TNF-α production. | nih.gov |

| Sulfated Polysaccharide (UCP) | Spleen lymphocytes, Macrophages | Stimulated lymphocyte proliferation and increased macrophage phagocytosis. | mdpi.com |

Anti-inflammatory Properties and Related Mechanisms

The anti-inflammatory potential of compounds containing methoxyphenyl and heterocyclic moieties is well-documented. Phenolic compounds, in particular, are known to possess anti-inflammatory effects. nih.gov

A study on 2-methoxy-4-vinylphenol (B128420) (2M4VP), a structurally related phenolic compound, demonstrated potent anti-inflammatory effects in LPS-stimulated RAW264.7 macrophage cells. nih.gov The compound was found to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). nih.gov This was achieved by blocking the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism involved the suppression of NF-κB activation and the phosphorylation of mitogen-activated protein kinases (MAPKs), which are critical signaling pathways in the inflammatory response. nih.gov

The anti-inflammatory activity of such compounds suggests that this compound could potentially exhibit similar properties by modulating key inflammatory pathways.

| Compound/Derivative | Key Inflammatory Mediator(s) Inhibited | Mechanism of Action | Reference(s) |

| 2-methoxy-4-vinylphenol (2M4VP) | NO, PGE₂, iNOS, COX-2 | Suppression of NF-κB and MAPK activation; inhibition of histone H3 acetylation. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency

For many biologically active heterocyclic compounds, the presence and nature of substituents at various positions are critical. For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, modifications of the "A", "B", and "C" rings, as well as the linker, led to significant improvements in antiproliferative activity. nih.gov

The position of substituents on the oxazole ring can dramatically alter the biological activity of the molecule. A study on 5-(4'-Methoxyphenyl)-oxazole (MPO) and its derivatives highlighted the importance of the whole structure for its biological effect. nih.gov In that study, while the parent compound, MPO, was active as an inhibitor of Caenorhabditis elegans growth, nineteen of its synthesized derivatives showed no effect, suggesting that the specific arrangement of the 4'-methoxyphenyl group at the 5-position of the oxazole ring is crucial for this particular activity. nih.gov

This finding implies that a shift of the methoxyphenyl group from the 5-position to the 4-position, as in the case of this compound, would likely result in a different profile of biological activity. The electronic and steric properties of the molecule would be altered, potentially leading to different interactions with biological targets. Further comparative studies between 4- and 5-substituted isomers are necessary to fully elucidate these differences and to optimize the therapeutic potential of this class of compounds.

Role of the Methoxy-phenyl Group in Biological Interactions

The methoxy-phenyl group, a common moiety in medicinal chemistry, plays a significant role in modulating the biological activity of the this compound scaffold. Its presence influences the molecule's pharmacokinetic and pharmacodynamic properties through a combination of electronic and steric effects, which in turn dictate its interactions with biological targets.

Furthermore, the oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on a biological target. This capacity for hydrogen bonding can enhance the binding affinity and selectivity of the compound. For instance, in the context of enzyme inhibition, the methoxy-phenyl group might orient the oxazole core into a favorable position within the active site, thereby promoting inhibitory activity.

Research into various methoxy-phenyl substituted heterocyclic compounds has provided insights into the functional importance of this group. For example, studies on BACE-1 inhibitors have shown that phenyl rings functionalized with methoxy groups, particularly at the 4-position, can improve the inhibitory activity. acs.org This improvement is often attributed to the ability of the methoxy group to facilitate hydrophobic and hydrogen bonding interactions within the S3 pocket of the enzyme. acs.org

In the case of antitubercular agents, the position and type of substituent on the phenyl ring of oxazole derivatives have been shown to influence their activity. nih.gov While direct evidence for this compound is specific, the general principle of substituent effects highlights the importance of the methoxy-phenyl group in defining the molecule's biological profile.

The biological activity of 5-(4'-methoxyphenyl)-oxazole (MPO) as an inhibitor of the hatching and growth of Caenorhabditis elegans further underscores the importance of the entire molecular structure, including the methoxy-phenyl group. nih.gov Synthetic derivatives of MPO that lacked the complete structure did not exhibit the same biological effect, suggesting that the specific arrangement of the methoxy-phenyl and oxazole moieties is essential for its anti-nematodal activity. nih.gov

The table below summarizes the observed biological activities of various compounds containing the methoxy-phenyl group, illustrating the diverse roles this functional group can play in biological interactions.

| Compound Class | Biological Target/Activity | Role of Methoxy-phenyl Group |

| Oxazole Esters | Antituberculosis | Influences potency based on substitution pattern on the phenyl ring. nih.gov |

| 5-(4'-Methoxyphenyl)-oxazole (MPO) | Anti-C. elegans | Essential for the hatch and growth inhibition activity. nih.gov |

| BACE-1 Inhibitors | BACE-1 Enzyme | Improves potency through enhanced binding in the S3 pocket. acs.org |

| Cyclopenta[d]pyrimidin-4-aminium Derivatives | Antitubulin/Cytotoxic | Key for potent inhibition of tubulin assembly and cytotoxicity. nih.gov |

Vii. Applications of 4 4 Methoxyphenyl 2 Methyloxazole in Chemical and Material Sciences

Utilization as a Synthetic Intermediate for Complex Molecules

The oxazole (B20620) ring is a versatile scaffold in organic synthesis, and 4-(4-Methoxyphenyl)-2-methyloxazole serves as a valuable precursor for the construction of more complex molecular architectures. One of the notable applications of oxazoles is in the synthesis of pyridoxine (B80251), commonly known as Vitamin B6. semanticscholar.orgwikipedia.org The Diels-Alder reaction of an oxazole with a suitable dienophile provides a powerful method for constructing the pyridine (B92270) ring core of pyridoxine. semanticscholar.orgnih.govgoogle.compw.edu.pl While specific studies detailing the use of this compound in the synthesis of pyridoxine derivatives are not extensively documented in the reviewed literature, the general reactivity of the oxazole ring in such cycloaddition reactions suggests its potential as a key intermediate. The substituents on the oxazole ring, in this case, the 4-methoxyphenyl (B3050149) and 2-methyl groups, would ultimately be incorporated into the final pyridoxine analogue, allowing for the creation of a library of substituted pyridines with potential biological activities.

The oxazole moiety itself is present in numerous biologically active natural products and synthetic compounds, highlighting the importance of substituted oxazoles as building blocks in medicinal chemistry. google.com The synthesis of various trisubstituted oxazoles has been a focus of research due to their prevalence in bioactive molecules. google.com

Potential in Agrochemical Development

Derivatives of oxazole have shown promise in the agricultural sector. A compound structurally related to this compound, 5-(4'-Methoxyphenyl)-oxazole (MPO), has been isolated from a fungal culture broth and identified as an inhibitor of the hatch and growth of the nematode Caenorhabditis elegans. pw.edu.plnih.gov This finding is significant as plant-parasitic nematodes are major agricultural pests, causing substantial economic losses worldwide. The nematicidal activity of MPO suggests that the 4-(4-methoxyphenyl)-oxazole core structure could be a valuable pharmacophore for the development of new agrochemicals. pw.edu.plnih.gov

Further research into derivatives of this compound could lead to the discovery of compounds with enhanced nematicidal, insecticidal, or fungicidal properties. The methoxy (B1213986) group on the phenyl ring and the methyl group on the oxazole ring can be systematically modified to explore structure-activity relationships and optimize the biological efficacy and selectivity of these compounds for agricultural applications. The study of phenolic compounds has also revealed nematicidal activity against Meloidogyne incognita. mdpi.com

Applications in Materials Science

The unique electronic and photophysical properties of aromatic and heterocyclic compounds make them attractive candidates for applications in materials science. The this compound scaffold, with its combination of an electron-rich methoxyphenyl group and an electron-deficient oxazole ring, suggests potential for use in organic electronics and as a fluorescent probe.

Organic Electronics and Photonic Devices

Organic Light-Emitting Diodes (OLEDs) are a prominent application of organic materials in electronics. nih.govrsc.org The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the emissive layer, charge transport layers, and host materials. nih.gov While direct studies on the application of this compound in OLEDs were not found in the reviewed literature, its structural motifs are common in materials developed for such devices. researchgate.net The combination of donor-acceptor characteristics within the molecule could facilitate charge transport and emission properties. Further research could involve incorporating this oxazole derivative into polymer backbones or using it as a building block for larger, more complex molecules designed for organic electronic applications.

Dye-sensitized solar cells (DSSCs) are another area where organic molecules play a crucial role. mdpi.comnih.gov In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor, generating a current. mdpi.comnih.gov The efficiency of a DSSC is critically dependent on the photophysical and electrochemical properties of the dye. mdpi.com The this compound structure could potentially be modified to act as a photosensitizer in DSSCs.

Fluorescent Probes and Imaging Agents

The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter for a fluorescent probe. uci.edu The quantum yields of various organic compounds have been determined using comparative methods with known standards. uci.edu The potential of this compound as a fluorescent probe would depend on its specific emission characteristics and whether they are sensitive to environmental factors such as polarity, viscosity, or the presence of specific analytes.

Catalytic Roles and Organocatalysis

Oxazole derivatives can play a role in catalysis, either as part of a ligand for a metal catalyst or potentially as an organocatalyst itself. The nitrogen atom in the oxazole ring can coordinate to metal centers, making oxazole-containing compounds useful as ligands in various catalytic reactions, such as cross-coupling reactions. nih.gov For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is crucial for the success of these reactions. nih.govrsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field of chemistry. semanticscholar.org While there is no direct evidence in the reviewed literature of this compound acting as an organocatalyst, the structural features of the molecule could potentially be exploited for this purpose. The development of novel organocatalysts is an active area of research, and heterocyclic compounds are often explored for their catalytic potential. semanticscholar.org

Viii. Future Directions and Advanced Research Frontiers

Development of Novel Synthetic Methodologies for Diversified Oxazole (B20620) Scaffolds